BRD0539

Description

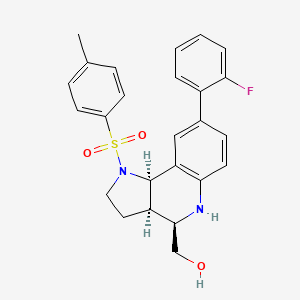

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOIXFMISSBIJL-DCEDVJGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD0539: A Technical Guide to its Mechanism of Action as a CRISPR-Cas9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BRD0539, a small-molecule inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) nuclease. This document details its method of inhibition, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action

This compound is a cell-permeable and reversible inhibitor of SpCas9. Its primary mechanism of action is the allosteric inhibition of SpCas9's DNA binding capability.[1][2] Unlike some other CRISPR inhibitors, this compound does not interfere with the formation of the SpCas9-guide RNA (gRNA) ribonucleoprotein complex.[3][4] Instead, it acts at a subsequent step in the gene-editing process.

Computational studies have identified a cryptic binding site for this compound within the C-terminal domain (CTD) of SpCas9.[5][6] This domain is critical for the recognition of the protospacer adjacent motif (PAM), a short DNA sequence that is essential for SpCas9 to bind to its target DNA. The binding of this compound to this cryptic site is proposed to induce a conformational change in the CTD, rendering it incapable of engaging with the PAM sequence on the target DNA.[5][6] By preventing PAM recognition, this compound effectively blocks the formation of the DNA-bound state of SpCas9, thereby inhibiting its nuclease activity.[3][4]

This targeted inhibition allows for dose-dependent and temporal control over SpCas9-based gene editing. The inhibitory effect of this compound is reversible; its removal allows SpCas9 to regain its activity.[4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The key metrics are summarized in the table below.

| Assay Type | Metric | Value | Target |

| In Vitro DNA Cleavage Assay | IC50 | 22 µM | SpCas9 |

| eGFP Disruption Assay | EC50 | 11 µM | SpCas9 |

Table 1: Summary of quantitative data for this compound inhibitory activity.[2]

Key Experimental Protocols

The following sections detail the methodologies for the primary assays used to characterize the mechanism of action of this compound.

In Vitro DNA Cleavage Assay

This biochemical assay directly measures the ability of this compound to inhibit the nuclease activity of purified SpCas9.

Methodology:

-

Ribonucleoprotein (RNP) Complex Formation: Purified SpCas9 protein (e.g., 20 pmol) is incubated with a synthesized single-guide RNA (sgRNA) targeting a specific DNA sequence (e.g., 50 pmol) for 10 minutes at 25°C to form the SpCas9-sgRNA RNP complex.[1]

-

Inhibitor Incubation: The pre-formed RNP complexes are then incubated with varying concentrations of this compound (e.g., 5 to 200 µM) for 30 minutes at 25°C.[1]

-

Cleavage Reaction: The target DNA, either a linearized plasmid or a PCR amplicon containing the target sequence (e.g., 600 ng), is added to the RNP-inhibitor mixture.[1]

-

Incubation: The reaction is incubated at 37°C for 3 hours to allow for DNA cleavage.[1]

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis to visualize the cleaved DNA fragments. The extent of inhibition is quantified by measuring the decrease in the amount of cleaved product in the presence of this compound compared to a DMSO control.[1]

eGFP Disruption Assay

This cell-based assay assesses the ability of this compound to inhibit CRISPR-Cas9-mediated gene editing in a cellular context. The assay relies on the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

Methodology:

-

Cell Line: A human cell line stably expressing eGFP, such as U2OS.eGFP.PEST, is used.[4]

-

RNP Delivery: Pre-formed SpCas9-gRNA RNP complexes targeting the eGFP gene are delivered into the cells, typically via nucleofection.[4]

-

Inhibitor Treatment: Immediately following RNP delivery, the cells are plated and incubated with this compound at various concentrations (e.g., 15 µM) or a DMSO vehicle control.[4]

-

Incubation: The cells are incubated for a defined period (e.g., 2-24 hours) to allow for gene editing and subsequent protein turnover.[4]

-

Analysis: The percentage of eGFP-positive cells is quantified using flow cytometry or fluorescence microscopy. A decrease in the number of eGFP-positive cells indicates successful gene disruption by SpCas9. The inhibitory effect of this compound is measured by its ability to prevent the loss of eGFP fluorescence.[7]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental assays.

Caption: Mechanism of this compound inhibition of SpCas9.

Caption: Workflow for the in vitro DNA cleavage assay.

Caption: Workflow for the eGFP disruption assay.

References

- 1. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification of a Cryptic Binding Site in CRISPR-Cas9 for Targeted Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Identification of a Cryptic Binding Site in CRISPR-Cas9 for Targeted Inhibition - Journal of Chemical Information and Modeling - Figshare [figshare.com]

- 7. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]

BRD0539: A Technical Guide to the Reversible Inhibition of SpCas9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD0539, a small-molecule, reversible inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for assays used in its characterization. The information herein is intended to equip researchers with the necessary knowledge to utilize this compound as a tool for the precise temporal control of CRISPR-Cas9 based technologies.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modifications. However, the continuous activity of the SpCas9 nuclease can lead to off-target effects and limits the temporal control over editing events. Small-molecule inhibitors of SpCas9 offer a solution to these challenges by providing a reversible and dose-dependent means of controlling its activity.[1]

This compound is a cell-permeable, synthetic small molecule identified through high-throughput screening as a potent and reversible inhibitor of SpCas9.[2] Unlike protein-based anti-CRISPRs, this compound offers the advantages of being non-immunogenic, stable in human plasma, and capable of rapid modulation of SpCas9 activity.[1][3] Its reversible nature allows for precise temporal control of genome editing, a critical feature for various research and therapeutic applications.[4][5]

Mechanism of Action

This compound functions by disrupting the interaction between SpCas9 and the target DNA.[6] Specifically, it has been shown to dose-dependently block the formation of the DNA-bound state of the SpCas9-gRNA complex.[1] Notably, this compound does not interfere with the formation of the SpCas9-gRNA ribonucleoprotein (RNP) complex itself.[1] This mechanism of action suggests that this compound acts at the crucial step of target DNA recognition and binding, thereby preventing subsequent DNA cleavage.

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key potency values.

Table 1: In Vitro Potency of this compound

| Assay Type | Description | Apparent IC50 | Reference |

| DNA Cleavage Assay | Measures the inhibition of SpCas9-mediated cleavage of a DNA substrate in a cell-free system. | 22 µM | [1][4][5][7][8] |

Table 2: Cellular Potency of this compound

| Assay Type | Cell Line | Description | Apparent EC50 | Reference |

| eGFP Disruption Assay | U2OS.eGFP.PEST | Measures the inhibition of SpCas9-mediated disruption of an integrated eGFP reporter gene. | 11.5 µM | |

| HiBiT Knock-in Assay | U2OS.eGFP.PEST | Quantifies the inhibition of SpCas9-mediated knock-in of a HiBiT tag. | ~12 µM | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro DNA Cleavage Assay

This assay assesses the ability of this compound to inhibit the DNA cleavage activity of purified SpCas9-gRNA complexes.[1]

Materials:

-

Purified SpCas9 protein

-

Synthesized single guide RNA (sgRNA) targeting a specific DNA sequence

-

Linearized plasmid DNA substrate containing the target sequence

-

This compound

-

Reaction Buffer (e.g., NEBuffer 3.1: 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.9)

-

Proteinase K

-

Agarose gel and electrophoresis equipment

-

DNA stain (e.g., SYBR Gold)

Procedure:

-

Assemble the SpCas9-gRNA ribonucleoprotein (RNP) complex by incubating SpCas9 protein (e.g., 5 nM) with sgRNA in reaction buffer for 10-15 minutes at room temperature.[10]

-

Add varying concentrations of this compound to the RNP complexes and incubate for 30 minutes at room temperature.[1]

-

Initiate the cleavage reaction by adding the linearized plasmid DNA substrate (e.g., 2,783 bp) and incubate for 30 minutes at 37°C.[1]

-

Stop the reaction by adding Proteinase K and incubating for 20 minutes at room temperature to digest the SpCas9 protein.[10]

-

Analyze the cleavage products by electrophoresis on a 1% agarose gel stained with a DNA stain.[1]

-

Quantify the intensity of the DNA bands using imaging software (e.g., ImageJ) to determine the extent of cleavage inhibition at each this compound concentration.[1]

eGFP Disruption Assay

This cell-based assay measures the inhibition of SpCas9-mediated gene disruption in a reporter cell line.[11]

Materials:

-

U2OS.eGFP.PEST reporter cell line (stably expressing eGFP)

-

Plasmids encoding SpCas9 and a gRNA targeting the eGFP gene, or pre-formed SpCas9:gRNA RNP complex

-

This compound

-

Cell culture medium and reagents

-

Nucleofection system

-

Automated microscope or flow cytometer for fluorescence quantification

Procedure:

-

Culture U2OS.eGFP.PEST cells to the desired confluency.

-

Nucleofect the cells with either the SpCas9 and eGFP-targeting gRNA expressing plasmids or the pre-formed SpCas9:gRNA RNP complex.[1]

-

Immediately after nucleofection, plate the cells in a 96-well plate.

-

Add this compound at various concentrations to the wells.

-

Incubate the cells for 24-48 hours.[1]

-

Quantify the loss of eGFP signal using automated microscopy or flow cytometry. The percentage of eGFP-negative cells is indicative of SpCas9 activity.[1]

-

Dose-response curves are generated to determine the EC50 of this compound.

Reversibility Assay

This assay demonstrates the reversible nature of this compound-mediated SpCas9 inhibition.[1]

Materials:

-

Same as the eGFP Disruption Assay

Procedure:

-

Perform the eGFP disruption assay as described above, treating the cells with a fixed concentration of this compound (e.g., 15 µM).[1]

-

At various time points post-transfection (e.g., 2, 4, 8, 12, 24 hours), remove the medium containing this compound and replace it with fresh, inhibitor-free medium.[1]

-

Allow the cells to grow until a final time point (e.g., 24 hours post-nucleofection).[1]

-

Quantify the eGFP disruption at the final time point. A time-dependent increase in eGFP disruption after the removal of this compound indicates reversible inhibition.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Figure 2: High-Throughput Screening Workflow for SpCas9 Inhibitors.

Figure 3: Logic of the eGFP Disruption Assay.

Conclusion

This compound represents a significant advancement in the chemical control of CRISPR-Cas9 technologies. Its cell-permeability, reversibility, and well-characterized mechanism of action make it an invaluable tool for researchers seeking to fine-tune genome editing applications. This technical guide provides a comprehensive resource for the understanding and implementation of this compound in a research setting. The detailed protocols and summary data herein should facilitate its adoption and further exploration of its potential in the precise control of SpCas9.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A High-Throughput Platform to Identify Small-Molecule Inhibitors of CRISPR-Cas9. | Broad Institute [broadinstitute.org]

- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR-Based Regulation for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro DNA cleavage assay with wild‐type and biotinylated SpCas9 [bio-protocol.org]

- 8. High-Throughput CRISPR Screening in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the discovery and development of BRD0539.

An In-Depth Technical Guide to the Discovery and Development of BRD0539

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. The Streptococcus pyogenes Cas9 (SpCas9) nuclease, guided by a single-guide RNA (sgRNA), can induce targeted double-strand breaks in DNA, enabling gene knockouts, insertions, and modifications. However, the immense power of this system is accompanied by challenges, most notably the potential for off-target effects and the lack of temporal control over its activity. To address these limitations and enhance the safety and precision of CRISPR-based tools for therapeutic and research applications, the development of small-molecule inhibitors has become a critical area of investigation.

This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, a first-in-class, cell-permeable, and reversible small-molecule inhibitor of SpCas9. We will delve into the high-throughput screening process that led to its identification, its mechanism of action, the key experiments that validated its activity, and the structure-activity relationship studies that defined its pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal tool for controlling CRISPR-Cas9 activity.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a systematic and multi-stage screening platform designed to find small molecules that interfere with SpCas9 function.[1] The process began with a large-scale screen of diverse chemical libraries, followed by a rigorous hit-triage and optimization workflow.

Initial Screening and Hit Identification

Researchers at the Broad Institute developed a series of biochemical and cellular assays to screen for molecules that could disrupt the interaction between SpCas9 and its target DNA.[1] An initial screen of approximately 15,000 compounds from diversity-oriented synthesis (DOS) libraries was performed.[1][2] This led to the identification of an enriched "Povarov scaffold." A key initial hit from this scaffold, BRD7087, showed dose-dependent inhibition of SpCas9 in cellular assays.[2]

Hit Triage and Optimization

The initial hits were subjected to a meticulous triage process. Compounds were prioritized based on their ability to produce a dose-dependent inhibition of SpCas9 in a cell-based eGFP-disruption assay, both when SpCas9 was delivered as a ribonucleoprotein (RNP) complex and as a plasmid, while showing no cytotoxicity.[2]

Following this validation, a cell-based activity-guided structure optimization was initiated. Researchers tested 641 structural analogs of the initial hit, BRD7087, to improve potency. This effort culminated in the identification of this compound, which demonstrated a significant improvement in inhibitory activity over the parent compound.[2]

Mechanism of Action

This compound functions as a reversible and cell-permeable inhibitor of SpCas9. Its mechanism is precise, targeting a key step in the gene-editing process without disrupting the core components of the CRISPR-Cas9 complex.

Studies have shown that this compound dose-dependently blocks the formation of the DNA-bound state of the SpCas9:gRNA complex.[3][4] It specifically impairs the interaction between the nuclease and the protospacer adjacent motif (PAM), a short DNA sequence that is essential for SpCas9 to recognize and bind to its target site.[5] Importantly, this compound does not interfere with the formation of the SpCas9:gRNA ribonucleoprotein complex itself.[3] This targeted action allows for fine-tuned control over the nuclease's activity. Because it is a reversible inhibitor, its effects can be modulated by adjusting its concentration or washing it out of the cellular environment, enabling temporal control.[1][2]

Quantitative Data and Physicochemical Properties

The biological activity and physical characteristics of this compound have been well-defined through a series of standardized assays.

Table 1: Biological Activity of this compound

| Parameter | Value | Assay | Reference |

| Apparent IC₅₀ | 22 μM | In Vitro DNA Cleavage Assay | [3][4][6] |

| Apparent EC₅₀ | 11 μM | Cell-Based eGFP Disruption Assay | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅FN₂O₃S | [3][7] |

| Molecular Weight | 452.54 g/mol | [3][7] |

| CAS Number | 1403838-79-8 | [3][4][7] |

| Purity | ≥98% | |

| Solubility (DMSO) | up to 100 mM | |

| Solubility (Ethanol) | up to 100 mM | |

| Storage | -20°C (powder) | [3][7] |

Key Experimental Protocols

The validation of this compound's activity relied on several key in vitro and cell-based experiments. Detailed methodologies for these are provided below.

In Vitro DNA Cleavage Assay

This assay directly measures the ability of this compound to inhibit the nuclease activity of SpCas9 on a DNA substrate.

-

Protocol:

-

Form the SpCas9:gRNA ribonucleoprotein (RNP) complex by incubating purified SpCas9 protein (e.g., 5 nM) with a synthesized target-specific sgRNA.[2][5]

-

Incubate the pre-formed RNP complex with varying concentrations of this compound or DMSO (vehicle control).

-

Initiate the cleavage reaction by adding a linearized plasmid or PCR-amplified DNA fragment containing the target sequence.

-

Incubate the reaction at 37°C for a defined period (e.g., 3 hours).[5]

-

Stop the reaction and analyze the DNA fragments via agarose gel electrophoresis.

-

Quantify the intensity of the cleaved and uncleaved DNA bands to determine the extent of inhibition and calculate the IC₅₀ value.

-

eGFP-Disruption Cell-Based Assay

This cellular assay measures the ability of this compound to inhibit SpCas9 activity inside human cells, providing a more physiologically relevant assessment.

-

Protocol:

-

Culture a reporter cell line, such as U2OS cells stably expressing an eGFP-PEST fusion protein (U2OS.eGFP.PEST).[2][3]

-

Pre-form the SpCas9 RNP complex with an sgRNA targeting the eGFP gene.

-

Nucleofect the cells (e.g., 2 x 10⁵ cells) with the pre-formed RNP complex.[3]

-

Plate the transfected cells into a 96-well plate (e.g., ~22,000 cells/well).[3]

-

Immediately add media containing various concentrations of this compound or DMSO control to the wells.

-

Incubate the cells for a specified time (e.g., 24 hours).[2]

-

Measure the loss of eGFP fluorescence using flow cytometry or high-content imaging. Inhibition of SpCas9 results in preserved eGFP expression.

-

Calculate the EC₅₀ value based on the dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement between this compound and SpCas9 within the cellular environment.

-

Protocol:

-

Use cells stably expressing SpCas9 (e.g., WM793 cells).[2]

-

Treat the cells with this compound (e.g., 15 μM) or a vehicle control for a set period (e.g., 24 hours).[2]

-

Harvest the cells, lyse them, and divide the lysate into aliquots.

-

Heat the aliquots to a range of different temperatures. The binding of a ligand (this compound) is expected to increase the thermal stability of the target protein (SpCas9).

-

Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Analyze the amount of soluble SpCas9 remaining in the supernatant for each temperature point using Western Blot.

-

Plot the amount of soluble SpCas9 as a function of temperature to generate a "melting curve." A shift in this curve for the this compound-treated sample indicates target engagement.

-

Structure-Activity Relationship (SAR) Studies

The development of this compound from the initial hit BRD7087 was guided by SAR studies. Modifications were made to the core Povarov scaffold at two key positions, designated R¹ (1-N-cap) and R² (position 8), to enhance inhibitory activity in the eGFP-disruption assay.[2] These studies were crucial for identifying the pharmacophore required for potent SpCas9 inhibition.

Conclusion and Future Directions

This compound represents a landmark achievement in the control of CRISPR-Cas9 technology. Its discovery through a sophisticated screening and optimization pipeline provided the scientific community with the first cell-permeable, reversible small-molecule inhibitor of SpCas9. The detailed characterization of its mechanism—blocking PAM recognition—has offered valuable insights for the rational design of next-generation inhibitors.

The availability of this compound allows for dose-dependent and temporal control of gene editing, which is invaluable for basic research and has significant implications for the therapeutic application of CRISPR-Cas9. By potentially reducing off-target effects and allowing for precise timing of nuclease activity, inhibitors like this compound can enhance the safety profile of gene-editing therapies.[8] Furthermore, its utility has been demonstrated not only in mammalian cells but also in bacteria, expanding the CRISPR toolbox for microbiology research.[5] The foundational work on this compound continues to pave the way for the development of even more potent and specific inhibitors for various Cas nucleases, bringing the promise of precision medicine closer to reality.

References

- 1. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]

- 2. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]

- 8. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

BRD0539: A Technical Guide to its Specificity for Streptococcus pyogenes Cas9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BRD0539, a cell-permeable, small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). As the application of CRISPR-Cas9 technology expands, the need for precise temporal and dose-dependent control of its activity has become critical. Small-molecule inhibitors like this compound offer a reversible and tunable method to modulate SpCas9 function, thereby enhancing the safety and specificity of CRISPR-based genome editing. This document details the mechanism of action, quantitative potency, and specificity of this compound, supplemented with comprehensive experimental protocols and visualizations to support further research and development.

Mechanism of Action

This compound functions as a potent and reversible inhibitor of SpCas9 nuclease activity.[1][2] Its primary mechanism involves interfering with the ability of the SpCas9:gRNA ribonucleoprotein (RNP) complex to bind to target DNA.[1][3] Specifically, this compound disrupts the interaction between SpCas9 and the protospacer adjacent motif (PAM), a short DNA sequence that is essential for the initial recognition and binding of the SpCas9 complex to its target locus.[1] Notably, this compound does not prevent the formation of the SpCas9:gRNA complex itself.[4][5] By blocking the DNA-bound state, this compound effectively prevents subsequent DNA cleavage.[4][5] This inhibitory effect is reversible; removal of the compound allows for the restoration of SpCas9 activity.[2][6]

Caption: Mechanism of this compound inhibition of SpCas9.

Quantitative Data: Potency and Specificity

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The data highlights its dose-dependent inhibition of SpCas9 and its specificity over other CRISPR-associated nucleases.

| Assay Type | Target | Metric | Value | Reference |

| In Vitro DNA Cleavage Assay | S. pyogenes Cas9 (SpCas9) | IC₅₀ | 22 µM | [2][4][5] |

| eGFP Disruption Assay (U2OS cells) | S. pyogenes Cas9 (SpCas9) | EC₅₀ | ~11 µM | [2] |

| eGFP Disruption Assay (U2OS cells) | Francisella novicida Cpf1 (FnCpf1) | Activity | No inhibition observed | [5] |

| Bacterial CRISPR Assay (E. coli) | S. pyogenes Cas9 (SpCas9) | Activity | Partial inhibition | [1] |

| Bacterial CRISPRi Assay (L. paracasei) | S. pyogenes dCas9 | Activity | Dose-dependent inhibition | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to this compound. Below are protocols for key experiments used to characterize its activity.

This assay directly measures the ability of this compound to inhibit the nuclease activity of the SpCas9:gRNA complex on a linear DNA substrate.

Methodology:

-

Complex Formation: Purified SpCas9 protein (e.g., 5 nM) is pre-incubated with a specific single-guide RNA (sgRNA) at room temperature for approximately 30 minutes to form the ribonucleoprotein (RNP) complex.[6]

-

Inhibitor Incubation: The SpCas9:gRNA complex is then incubated with varying concentrations of this compound (or DMSO as a vehicle control) for an additional 30 minutes at room temperature.[6]

-

Cleavage Reaction: A linearized plasmid DNA substrate (e.g., pUC57, 2,783 bp) containing the target sequence is added to the mixture.[6] The reaction is incubated at 37°C for 30 minutes.[6]

-

Analysis: The reaction is stopped, and the DNA fragments are resolved by electrophoresis on a 1% agarose gel stained with a fluorescent dye (e.g., SYBR Gold).[6]

-

Quantification: The intensity of the bands corresponding to the uncut substrate and the cleaved products is quantified using densitometry software (e.g., ImageJ) to determine the percentage of inhibition and calculate the IC₅₀ value.[6]

This assay assesses the activity of this compound in a cellular context by measuring the inhibition of SpCas9-mediated gene disruption of an enhanced Green Fluorescent Protein (eGFP) reporter.

Methodology:

-

Cell Culture: A stable cell line, such as U2OS.eGFP.PEST, which constitutively expresses eGFP, is used.[6]

-

RNP Delivery: Pre-formed SpCas9:gRNA complexes targeting the eGFP gene are delivered into the cells via nucleofection.[4][6]

-

Compound Treatment: Immediately after nucleofection, cells are plated in 96-well plates and treated with a dose range of this compound or a DMSO control.[4][6]

-

Incubation: The cells are incubated for 24-48 hours to allow for gene editing and subsequent protein turnover.

-

Analysis: The percentage of eGFP-negative cells is determined using high-content imaging or flow cytometry. A decrease in the percentage of eGFP-negative cells in this compound-treated samples compared to the control indicates inhibition of SpCas9 activity.

-

Reversibility Test: To confirm reversible inhibition, the media containing this compound can be replaced with fresh, inhibitor-free media at various time points (e.g., 2-24 hours) post-nucleofection.[4][6] A subsequent increase in eGFP disruption demonstrates the reversibility of the inhibitor.[6]

Caption: Workflow for the cell-based eGFP disruption assay.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been performed to identify the key chemical moieties of this compound required for its inhibitory activity against SpCas9. These studies involve synthesizing and testing various structural analogs of the parent compound.

-

1-N-Cap Position (R¹): Modifications at this position have been shown to significantly impact the inhibitory activity. Altering the tosyl group can lead to a reduction or complete loss of function, highlighting its importance for target engagement.

-

Position 8 (R²): Variations at this position also modulate the compound's potency.

-

Stereochemistry: The specific stereoisomers of this compound exhibit different levels of activity, indicating that the three-dimensional conformation of the molecule is critical for its interaction with SpCas9.[6]

These SAR studies are crucial for the rational design of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Caption: Logical relationships in this compound's structure-activity profile.

Conclusion

This compound is a well-characterized, cell-permeable, and reversible small-molecule inhibitor of Streptococcus pyogenes Cas9. Its mechanism of action, which involves the specific disruption of PAM recognition, provides a clear basis for its inhibitory effects. Quantitative data confirms its potency in the low micromolar range for SpCas9 and its selectivity over other nucleases like FnCpf1. The detailed experimental protocols provided herein serve as a resource for researchers seeking to utilize this compound as a tool for the temporal and dose-dependent control of SpCas9-mediated genome editing. Further exploration of its structure-activity relationship holds promise for the development of next-generation anti-CRISPR molecules with enhanced therapeutic potential.

References

- 1. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]

- 3. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

BRD0539: A Technical Guide to Mitigating Off-Target Effects in CRISPR-Cas9 Genome Editing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The revolutionary CRISPR-Cas9 genome editing technology, while powerful, faces a significant challenge: off-target effects, where the Cas9 nuclease induces cleavage at unintended genomic loci.[1][2][3] These unintended modifications can lead to unforeseen biological consequences, confounding experimental results and raising safety concerns for therapeutic applications. This technical guide provides an in-depth overview of BRD0539, a small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), designed to enhance the precision of CRISPR-based editing. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual diagrams of the key processes involved.

The Core Challenge: Off-Target Effects in CRISPR-Cas9

The CRISPR-Cas9 system's specificity is primarily determined by a 20-nucleotide guide RNA (sgRNA) that directs the Cas9 nuclease to a complementary sequence in the genome.[4] However, Cas9 can tolerate several mismatches between the sgRNA and the DNA sequence, particularly at sites distal to the Protospacer Adjacent Motif (PAM).[1][5] This tolerance can result in the cleavage of unintended DNA sequences, known as off-target effects.[1] The prolonged presence and activity of the Cas9 nuclease in the cell increase the probability of these off-target events occurring.[6] Therefore, methods to control the activity of Cas9 both spatially and temporally are critical for improving its fidelity.

This compound: A Small-Molecule Inhibitor of SpCas9

This compound is a cell-permeable, organic, and reversible small-molecule inhibitor of SpCas9.[7][8] It was identified from a screen of approximately 15,000 compounds as a potent inhibitor of the widely used SpCas9 enzyme.[9] Unlike protein-based inhibitors (anti-CRISPRs), its small molecular size allows for efficient entry into cells and its reversible nature enables fine-tuned, temporal control over Cas9 activity.[9]

Mechanism of Action

This compound functions by directly interfering with the DNA binding ability of the SpCas9 nuclease.[7][8] The core mechanism involves the disruption of the interaction between SpCas9 and the PAM sequence on the target DNA.[7] The PAM is a short DNA sequence (typically 5'-NGG-3' for SpCas9) that is essential for Cas9 to recognize and bind to its target.[4] By impairing the recognition of the PAM, this compound dose-dependently blocks the formation of the stable DNA-bound state, thereby preventing subsequent DNA cleavage.[10] Importantly, this compound does not interfere with the formation of the SpCas9:gRNA ribonucleoprotein (RNP) complex itself.[10]

The reversibility of this compound is a key feature. When the compound is removed from the cellular environment, its inhibitory effect ceases, and the Cas9 enzyme can regain its activity.[9] This allows researchers to precisely control the time window during which Cas9 is active, a critical factor in reducing off-target mutations. By introducing this compound after a sufficient period for on-target editing, the nuclease can be inactivated before it has the opportunity to engage with a significant number of off-target sites.[11]

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound has been quantified in various assays. The data below summarizes its potency and typical concentrations used in cellular experiments.

| Parameter | Value | Assay Type | Cell Line / Conditions | Reference |

| IC₅₀ | 22 μM | In vitro DNA cleavage | N/A | [10] |

| Effective Concentration | 15 μM | eGFP disruption assay | U2OS.eGFP.PEST cells | [10] |

| Inhibitory Range | > 50 μM | In vitro DNA cleavage | High inhibition observed | [7] |

Experimental Protocols

This section details the methodology for a common assay used to evaluate the activity and inhibition of SpCas9 in a cellular context.

eGFP Disruption Assay for SpCas9 Inhibition

This assay measures the ability of SpCas9 to disrupt an integrated eGFP reporter gene, leading to a loss of fluorescence. The addition of an inhibitor like this compound is expected to prevent this disruption, thereby preserving the eGFP signal.

1. Cell Culture and Maintenance:

-

U2OS.eGFP.PEST cells, which constitutively express a destabilized form of eGFP, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and puromycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of SpCas9 Ribonucleoprotein (RNP) Complex:

-

Purified SpCas9 protein is incubated with a chemically synthesized sgRNA targeting the eGFP gene at a specific molar ratio (e.g., 1:2.5) for 10-15 minutes at room temperature to allow for RNP complex formation.

3. Nucleofection of U2OS.eGFP.PEST Cells:

-

Approximately 2 x 10⁵ cells are harvested and resuspended in a nucleofection buffer.

-

The pre-formed SpCas9:sgRNA RNP complex is added to the cell suspension.

-

The mixture is transferred to a nucleofection cuvette and electroporated using a pre-set program (e.g., on a Lonza 4D-Nucleofector).

4. Plating and Treatment with this compound:

-

Post-nucleofection, cells are immediately plated into 96-well plates at a density of ~22,000 cells per well.

-

This compound (e.g., at a final concentration of 15 μM) or a DMSO vehicle control is added to the respective wells.

5. Reversibility Assessment (Optional):

-

To test the reversibility of inhibition, the media containing this compound is removed at various time points (e.g., 2, 4, 8, 24 hours) and replaced with fresh media without the inhibitor.

6. Analysis by Flow Cytometry:

-

Approximately 48-72 hours post-nucleofection, cells are harvested by trypsinization.

-

The percentage of eGFP-positive cells is quantified using a flow cytometer.

-

A decrease in the eGFP-positive population indicates successful Cas9-mediated gene disruption, while the preservation of eGFP signal in this compound-treated cells indicates successful inhibition.

Conclusion and Future Outlook

This compound represents a significant advancement in controlling CRISPR-Cas9 activity. By reversibly inhibiting the DNA-binding function of SpCas9, it provides a powerful tool to limit the enzyme's active window within the cell. This temporal control is a key strategy for reducing off-target mutations, thereby enhancing the safety and reliability of genome editing experiments. For researchers in basic science and drug development, small-molecule inhibitors like this compound offer a straightforward and effective method to improve the precision of their CRISPR-based studies. The continued development of this and other chemical inhibitors will be instrumental in translating the full potential of CRISPR technology from the laboratory to the clinic.

References

- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]

- 3. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]

- 9. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]

- 10. selleckchem.com [selleckchem.com]

- 11. innovativegenomics.org [innovativegenomics.org]

The Foundational Science Behind Small-Molecule Inhibitors of Cas9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying genetic material. The Cas9 endonuclease, guided by a single-guide RNA (sgRNA), can induce double-strand breaks at specific genomic loci, enabling a wide range of applications from basic research to therapeutic development. However, the immense power of Cas9 necessitates equally precise control mechanisms to mitigate off-target effects and ensure its safe and effective use. While anti-CRISPR proteins have emerged as natural regulators of Cas9 activity, their delivery and potential immunogenicity in clinical settings pose significant challenges.[1][2] This has spurred the development of small-molecule inhibitors of Cas9, which offer advantages such as cell permeability, temporal control, and lower immunogenicity.[3][4] This technical guide delves into the foundational science of these small-molecule inhibitors, providing a comprehensive overview of their discovery, mechanisms of action, and the key experimental protocols used for their characterization.

Mechanisms of Cas9 Inhibition by Small Molecules

Small-molecule inhibitors of Cas9 can be broadly categorized based on their mechanism of action, primarily targeting key steps in the Cas9-mediated DNA cleavage process. The two main strategies for inhibition are:

-

Disruption of Cas9:gRNA Complex Formation: Some inhibitors function by binding to the apo-Cas9 protein, preventing its association with the guide RNA. This pre-emptive inhibition ensures that the catalytically active ribonucleoprotein (RNP) complex is never formed.[5][6]

-

Blocking DNA Binding and Cleavage: Other small molecules act at a later stage, interfering with the ability of the assembled Cas9:gRNA complex to bind to the target DNA sequence or inhibiting the catalytic activity of the nuclease domains (HNH and RuvC) that are responsible for cleaving the DNA.[7]

The following diagram illustrates the key steps in the Cas9 mechanism and the potential points of inhibition by small molecules.

Quantitative Data on Key Small-Molecule Inhibitors

The discovery and optimization of Cas9 inhibitors have yielded several compounds with varying potencies and mechanisms of action. The following table summarizes quantitative data for some of the most well-characterized small-molecule inhibitors of Streptococcus pyogenes Cas9 (SpCas9).

| Compound | Target | Assay Type | Potency (IC50/EC50) | Mechanism of Action | Reference(s) |

| BRD0539 | SpCas9 | In vitro DNA Cleavage | ~22 µM (IC50) | Blocks DNA binding | [7] |

| SP2 | SpCas9 & SpCas9:gRNA | Microscale Thermophoresis | 44.23 ± 35.40 µM (EC50 for SpCas9)5.63 ± 3.65 µM (EC50 for SpCas9:gRNA) | Interacts with both apo-Cas9 and the RNP complex | [7] |

| SP24 | SpCas9 & SpCas9:gRNA | Microscale Thermophoresis | 14.31 ± 6.9 µM (EC50 for SpCas9)7.24 ± 3.16 µM (EC50 for SpCas9:gRNA) | Interacts with both apo-Cas9 and the RNP complex | [7] |

| ACM Cmpd 1 | SpCas9 | In vitro DNA Cleavage | >500 µM (IC50) | Inhibits Cas9:gRNA complex formation | [8] |

| ACM Cmpd 2 | SpCas9 | In vitro DNA Cleavage | ~500 µM (IC50) | Inhibits Cas9:gRNA complex formation | [8] |

Experimental Protocols

The identification and characterization of small-molecule inhibitors of Cas9 rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Cas9 Cleavage Assay

This assay directly measures the ability of a small molecule to inhibit the DNA-cutting activity of the Cas9:gRNA complex.

a. Materials:

-

Purified Cas9 nuclease (e.g., from S. pyogenes)

-

In vitro transcribed or synthetic sgRNA

-

Linearized plasmid DNA or PCR amplicon containing the target sequence and a Protospacer Adjacent Motif (PAM)

-

Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol, pH 7.5)

-

Small-molecule inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

Proteinase K

-

DNA loading dye

-

Agarose gel and electrophoresis equipment

-

DNA visualization agent (e.g., ethidium bromide or SYBR Safe)

b. Protocol:

-

Assemble the Cas9:gRNA RNP complex: Incubate purified Cas9 nuclease with the sgRNA in Cas9 reaction buffer for 10-15 minutes at room temperature. A typical molar ratio is 1:1 or a slight excess of sgRNA.[9]

-

Inhibitor Pre-incubation: Add the small-molecule inhibitor at various concentrations to the Cas9:gRNA complex and incubate for a specified period (e.g., 15-30 minutes) at 37°C. A DMSO-only control should be included.

-

Initiate Cleavage Reaction: Add the target DNA substrate to the reaction mixture. The final concentration of the RNP complex should be in excess of the DNA substrate (e.g., 5:1 molar ratio) as Cas9 acts as a single-turnover enzyme.[9]

-

Incubation: Incubate the reaction at 37°C for a time sufficient to observe cleavage in the control sample (e.g., 10-60 minutes).

-

Stop Reaction and Digest Cas9: Terminate the reaction by adding EDTA to chelate Mg2+. Add Proteinase K to digest the Cas9 protein and incubate at room temperature for 20 minutes.[9]

-

Analyze Products by Gel Electrophoresis: Add DNA loading dye to the samples and resolve the DNA fragments on an agarose gel.

-

Data Analysis: Visualize the DNA bands under UV light. The intensity of the uncut and cleaved DNA bands is quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Cas9 Activity Reporter Assay (EGFP Disruption)

This assay assesses the ability of a small molecule to inhibit Cas9 activity within a cellular context.

a. Materials:

-

A stable cell line expressing Cas9 (e.g., HEK293T-Cas9).

-

A reporter plasmid or lentivirus expressing EGFP and an sgRNA targeting the EGFP gene.

-

Cell culture medium and supplements.

-

Transfection reagent or lentiviral transduction reagents.

-

Small-molecule inhibitor.

-

Flow cytometer or fluorescence microscope.

b. Protocol:

-

Cell Seeding: Plate the Cas9-expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Transfection/Transduction: Deliver the EGFP reporter and sgRNA construct to the cells using an appropriate method.

-

Inhibitor Treatment: Immediately after or a few hours post-transfection/transduction, add the small-molecule inhibitor at various concentrations to the cell culture medium.

-

Incubation: Incubate the cells for 48-72 hours to allow for EGFP disruption in the control cells.

-

Analysis:

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the percentage of EGFP-positive cells using a flow cytometer. A decrease in the loss of EGFP signal in the presence of the inhibitor indicates Cas9 inhibition.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope and quantify the number of EGFP-positive cells.

-

-

Data Analysis: Calculate the percentage of Cas9 inhibition based on the preservation of the EGFP signal compared to the vehicle-treated control. Determine the EC50 value from the dose-response curve.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand.

a. Materials:

-

Fluorescently labeled Cas9 protein (either through a fluorescent tag like GFP or chemical labeling).

-

Unlabeled small-molecule inhibitor.

-

MST buffer (e.g., PBS with 0.05% Tween-20).[10]

-

MST instrument and capillaries.

b. Protocol:

-

Sample Preparation:

-

Prepare a constant concentration of the fluorescently labeled Cas9 protein in MST buffer.

-

Prepare a serial dilution of the small-molecule inhibitor in the same buffer.

-

-

Binding Reaction: Mix the labeled Cas9 with each concentration of the inhibitor. Allow the binding reaction to equilibrate.

-

Capillary Loading: Load the samples into the MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument. The instrument applies a microscopic temperature gradient and measures the movement of the fluorescent molecules (thermophoresis). A change in the thermophoretic movement upon ligand binding indicates an interaction.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.[10]

Experimental and Screening Workflows

The discovery of novel Cas9 inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

Conclusion

Small-molecule inhibitors of Cas9 represent a promising avenue for achieving precise spatiotemporal control over genome editing, thereby enhancing its safety and therapeutic potential. The continued discovery and development of novel inhibitors with improved potency and diverse mechanisms of action will be crucial for the advancement of CRISPR-based technologies. The experimental protocols and foundational scientific principles outlined in this guide provide a framework for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Cas9 cleavage assay for pre-screening of sgRNAs using nicking triggered isothermal amplification - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01355D [pubs.rsc.org]

- 6. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]

Probing the Cellular Entry of BRD0539: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD0539 is a small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), a key component of the CRISPR-Cas9 gene-editing system.[1][2] Its ability to reversibly modulate SpCas9 activity within cells makes it a valuable tool for temporal control of gene editing and for studying the dynamics of the CRISPR-Cas9 system.[1] A critical aspect of its utility is its capacity to cross the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cell permeability of this compound, including available data, relevant experimental protocols for assessing permeability, and a visualization of its mechanism of action.

While this compound is widely reported to be cell-permeable, as evidenced by its activity in various cell-based assays, specific quantitative permeability data, such as an apparent permeability coefficient (Papp), is not publicly available at the time of this report. The following sections summarize the existing qualitative information and provide detailed, standardized protocols that can be employed to quantitatively assess its cell permeability.

Quantitative Data Summary

Although direct quantitative permeability measurements for this compound are not available in the public domain, its biological activity in cellular assays provides indirect evidence of its ability to enter cells. The following table summarizes the key activity metrics reported for this compound.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| In Vitro DNA Cleavage Assay | SpCas9 | - | IC50 | 22 µM | [1][3][4] |

| eGFP Disruption Assay | SpCas9 | U2OS.eGFP.PEST | EC50 | 11 µM | [1] |

Table 1: In Vitro and Cell-Based Activity of this compound. This table highlights the concentrations at which this compound effectively inhibits SpCas9 both in a cell-free system and within human cells, implying its ability to reach its intracellular target.

Experimental Protocols

To quantitatively determine the cell permeability of a small molecule like this compound, standard in vitro models such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayer assays are commonly used. These assays measure the rate of transport of a compound across a confluent monolayer of cells, providing a Papp value that predicts in vivo absorption.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound stock solution (in DMSO)

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system for quantification

Protocol:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm².

-

Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add HBSS containing this compound (e.g., at a final concentration of 10 µM with <1% DMSO) to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

-

Immediately replace the collected volume with fresh HBSS.

-

Collect a sample from the apical compartment at the end of the experiment.

-

-

Permeability Assay (Basolateral to Apical - B to A):

-

Perform the assay as described above, but add the this compound solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to assess active efflux.

-

-

Monolayer Integrity Check:

-

After the permeability experiment, add Lucifer yellow to the apical compartment and incubate for 1 hour.

-

Measure the amount of Lucifer yellow that has permeated to the basolateral compartment. A low level of permeation confirms that the monolayer integrity was maintained.

-

-

Quantification and Data Analysis:

-

Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

-

Calculate the Papp value using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of drug transport across the monolayer (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).

-

-

-

Calculate the efflux ratio:

-

Efflux Ratio = Papp (B to A) / Papp (A to B)

-

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

-

MDCK Permeability Assay

MDCK cells, derived from canine kidney, can be transfected to express specific human transporters, making them a useful tool for studying the role of transporters in drug permeability.[6]

Objective: To determine if this compound is a substrate of specific efflux transporters (e.g., P-glycoprotein).

Protocol: This assay follows the same principles as the Caco-2 assay, with the following key differences:

-

Cell Lines: Wild-type MDCK cells and MDCK cells overexpressing a specific transporter (e.g., MDR1 for P-gp) are used.

-

Culture Time: MDCK cells form a confluent monolayer more rapidly than Caco-2 cells, typically within 3-5 days.

-

Interpretation: A significantly higher Papp (B to A) in the transporter-expressing cell line compared to the wild-type cell line indicates that the compound is a substrate for that transporter.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits the activity of the SpCas9 nuclease.

Caption: this compound crosses the cell membrane and enters the nucleus, where it inhibits SpCas9 by preventing the formation of the DNA-bound state.

Experimental Workflow for Caco-2 Permeability Assay

This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay.

Caption: A stepwise workflow for assessing the permeability of a compound using the Caco-2 cell model.

Conclusion

This compound is a functionally cell-permeable inhibitor of SpCas9, a property that is fundamental to its utility in cellular gene-editing applications. While quantitative data on its permeability are currently lacking in the public domain, established and robust methods, such as the Caco-2 and MDCK permeability assays, are available to determine these parameters. The detailed protocols provided in this guide offer a clear path for researchers to generate this important data, which will further enhance the understanding and application of this valuable chemical tool in the field of CRISPR-Cas9 research and development.

References

- 1. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]

- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]

BRD0539: A Technical Guide to the Chemical Control of CRISPR-Cas9 for Next-Generation Gene Editing Therapies

Introduction: The advent of CRISPR-Cas9 technology has revolutionized the landscape of genetic engineering, offering unprecedented potential for therapeutic interventions. However, the permanent and sometimes off-target nature of Cas9-mediated DNA cleavage presents significant safety and control challenges for clinical applications. The ability to precisely regulate Cas9 activity in a temporal and dose-dependent manner is a critical step toward safer gene therapies. This technical guide explores the role of BRD0539, a first-in-class small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), in addressing this challenge. This compound offers a reversible, cell-permeable solution to rein in CRISPR systems, enhancing the precision and safety of gene editing.[1] This document provides an in-depth overview of its mechanism, quantitative performance, key experimental validation protocols, and its potential impact on the future of gene editing therapies for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a synthetic small molecule identified from a screen of approximately 15,000 compounds for its ability to inhibit SpCas9 activity.[1][2] Unlike protein-based anti-CRISPRs, which can be large, difficult to deliver, and potentially immunogenic, this compound is a small, cell-permeable organic molecule that offers reversible control.[2][3]

Its primary mechanism involves the direct inhibition of the SpCas9 nuclease's ability to bind to target DNA.[2][4] Critically, this compound does not prevent the formation of the SpCas9-guide RNA (gRNA) ribonucleoprotein complex.[5][6] Instead, it dose-dependently blocks the subsequent formation of the DNA-bound state, likely by disrupting the enzyme's interaction with the protospacer adjacent motif (PAM) sequence, which is the essential first step in target recognition.[3][5] This inhibition is reversible; removing the compound from the cellular environment restores Cas9 activity, allowing for precise temporal control over the gene-editing process.[1]

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data Summary

This compound exhibits dose-dependent inhibition of SpCas9 activity. Its efficacy has been quantified in both in vitro biochemical assays and cell-based functional assays. The key performance metrics are summarized below.

| Assay Type | Description | System | Value Type | Result | Citations |

| In Vitro DNA Cleavage | Measures direct enzymatic cleavage of a target DNA substrate by purified SpCas9. | Biochemical | Apparent IC₅₀ | 22 µM | [5][6][7] |

| eGFP Disruption | Measures functional inhibition of Cas9-mediated gene knockout in a human cell line. | Cell-Based (U2OS) | Apparent EC₅₀ | 11 µM |

Experimental Protocols

The validation of this compound's inhibitory activity relies on robust biochemical and cell-based assays. Detailed methodologies for two key experiments are provided below.

In Vitro DNA Cleavage Assay

This assay directly measures the enzymatic activity of SpCas9 on a DNA substrate and its inhibition by this compound.

Methodology:

-

Reagents: Purified SpCas9 protein, in vitro transcribed sgRNA targeting a known sequence, a linearized plasmid or PCR-amplified DNA fragment containing the target sequence, this compound at various concentrations dissolved in DMSO, and reaction buffer (e.g., NEBuffer 3.1).

-

Complex Formation: Pre-incubate SpCas9 with sgRNA at a 1:1 molar ratio at room temperature for 10 minutes to form the ribonucleoprotein (RNP) complex.

-

Inhibition Reaction: In separate reaction tubes, mix the target DNA substrate with varying concentrations of this compound (e.g., 0-100 µM). An equivalent volume of DMSO is used as a vehicle control.

-

Cleavage Initiation: Add the pre-formed SpCas9:gRNA RNP complex to the DNA/inhibitor mixture to initiate the cleavage reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-3 hours).[3]

-

Analysis: Stop the reaction by adding a proteinase K/SDS solution. Analyze the DNA fragments via agarose gel electrophoresis. The degree of inhibition is quantified by measuring the band intensity of the uncleaved substrate relative to the cleaved products.

-

Data Interpretation: Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the Cas9 cleavage activity. A dose-dependent inhibition was observed for this compound.[3]

eGFP Disruption Assay in Human Cells

This cell-based assay quantifies the functional inhibition of Cas9-mediated gene editing in a live-cell context.

Methodology:

-

Cell Line: Utilize a human cell line stably expressing a reporter gene, such as U2OS cells with an integrated eGFP-PEST cassette (U2OS.eGFP.PEST).[5]

-

RNP Preparation: Prepare the SpCas9:gRNA complex as described in the in vitro assay. The gRNA is designed to target a sequence within the eGFP gene.

-

Cell Nucleofection: Resuspend approximately 2x10⁵ U2OS.eGFP.PEST cells with the pre-formed SpCas9:gRNA RNP complex.[5] Deliver the complex into the cells using nucleofection (e.g., Amaxa Nucleofector).

-

Inhibitor Treatment: Immediately after nucleofection, plate the cells in a 96-well plate (approx. 22,000 cells/well) in media containing the desired concentration of this compound (e.g., 15 µM) or DMSO as a control.[5]

-

Incubation: Culture the cells for a specified duration (e.g., 24 hours).[5]

-

Reversibility Test (Optional): To confirm reversibility, the media containing this compound can be washed out at various time points (e.g., 2-24 hours) and replaced with fresh media without the inhibitor.[5]

-

Analysis: Analyze the percentage of eGFP-positive cells using flow cytometry. Successful Cas9-mediated knockout of the eGFP gene results in a loss of fluorescence. The inhibitory effect of this compound is measured by the preservation of the eGFP-positive cell population compared to the DMSO control.

Figure 2: Experimental workflow for the eGFP disruption assay.

Impact on the Future of Gene Editing Therapies

The development of small-molecule inhibitors like this compound represents a significant advancement in enhancing the safety and controllability of CRISPR-based therapies. Its unique properties position it to address several key limitations of current gene-editing approaches.

-

Mitigating Off-Target Effects: A primary safety concern for CRISPR therapies is off-target cleavage. By providing temporal control, this compound can be administered to limit the window of Cas9 activity, thereby reducing the probability of the nuclease binding to and cleaving unintended genomic sites.[1] The activity is dose-dependent, allowing for fine-tuning of the inhibition level.[2]

-

Enabling Precise Temporal Control: For therapeutic applications where gene editing is required only during a specific cellular state or developmental window, this compound allows for the Cas9 system to be switched "on" or "off" by adding or removing the compound. This is a level of control not easily achieved with conventional CRISPR systems.

-

Improving In Vivo Applications: When delivering CRISPR components in vivo, achieving uniform expression and activity across all target cells is challenging. A systemically administered inhibitor like this compound could be used as a "kill switch" or a "pause button" to halt editing activity once the desired therapeutic effect is achieved or if adverse events are detected.

-

Facilitating Complex Editing Strategies: Advanced editing techniques like those involving multiple edits or timing-dependent interventions could be made more feasible. This compound could be used to stagger the activity of different Cas9:gRNA complexes introduced simultaneously.

Figure 3: Logical relationship of this compound attributes to therapeutic impact.

References

- 1. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]

- 2. newatlas.com [newatlas.com]

- 3. Application of the SpCas9 inhibitor this compound for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CRISPR/Cas9 | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

Methodological & Application

Application Notes and Protocols for BRD0539 in CRISPR Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD0539 is a cell-permeable, reversible small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Its application in CRISPR-Cas9 mediated genome editing allows for temporal control of Cas9 activity. By reversibly binding to SpCas9, this compound can limit the duration of nuclease activity within the cell, a strategy aimed at reducing off-target effects while maintaining on-target editing efficiency. These application notes provide detailed protocols and guidelines for the effective use of this compound in CRISPR-based gene knockout and homology-directed repair (HDR) experiments.

Mechanism of Action

This compound functions by inhibiting the DNA-binding ability of the SpCas9-gRNA complex. It specifically disrupts the interaction between SpCas9 and the protospacer adjacent motif (PAM), which is a critical step for target recognition and subsequent DNA cleavage.[1] This inhibition is dose-dependent and reversible, meaning that upon removal of the compound, Cas9 activity can be restored. This temporal control is a key feature that can be leveraged to enhance the precision of genome editing.

Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.

| Parameter | Value | Assay Condition | Reference |

| Apparent IC50 | 22 µM | In vitro DNA cleavage assay | [2][3] |

| Apparent EC50 | 11 µM | eGFP disruption assay in U2OS cells | [3] |

Table 1: In Vitro and In Cellulo Efficacy of this compound

| Parameter | Value | Reference |

| Molecular Weight | 452.54 g/mol | [2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | [2] |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Protocol 1: Temporally Controlled Gene Knockout using this compound

This protocol describes the use of this compound to perform a temporally controlled gene knockout in a mammalian cell line (e.g., HEK293T).

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding SpCas9 and a gene-specific sgRNA (or separate plasmids for each)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (dissolved in DMSO to a 10 mM stock)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

PCR primers flanking the target site

-

Sanger sequencing or Next-Generation Sequencing (NGS) service for indel analysis

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Transfect the cells with the Cas9/sgRNA plasmid(s) according to the manufacturer's protocol for your chosen transfection reagent.

-

Addition of this compound: Immediately following transfection, add this compound to the cell culture medium to a final concentration of 15 µM. A DMSO-only control should be run in parallel.

-

Incubation and Removal of this compound: Incubate the cells for a defined period (e.g., 8 hours) to allow for transfection and expression of the CRISPR components while Cas9 activity is inhibited. After the desired inhibition period, aspirate the medium containing this compound and wash the cells gently with PBS. Add fresh, pre-warmed complete growth medium without the inhibitor. This "washout" step allows Cas9 to become active.

-

Cell Culture and Genomic DNA Extraction: Culture the cells for an additional 48-72 hours to allow for gene editing and subsequent cell division. After this period, harvest the cells and extract genomic DNA using a commercial kit.

-

Analysis of On-Target Editing:

-

Amplify the genomic region flanking the target site by PCR.

-

Analyze the PCR products for the presence of insertions and deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) for a preliminary assessment, or by Sanger sequencing followed by bioinformatic analysis (e.g., TIDE or ICE) for quantification. For more precise quantification, use NGS.

-

-

Analysis of Off-Target Editing (Optional but Recommended):

-

Predict potential off-target sites using online tools (e.g., Cas-OFFinder).

-

Amplify these predicted off-target loci from the genomic DNA of both this compound-treated and control cells.

-

Use NGS to quantify the frequency of indels at these off-target sites.

-

Protocol 2: Enhancing Precision of Homology-Directed Repair (HDR) with this compound

This protocol outlines a strategy for using this compound to potentially increase the precision of HDR by limiting the time window for Cas9-induced double-strand breaks (DSBs), thereby favoring the HDR pathway over non-homologous end joining (NHEJ).

Materials:

-

All materials from Protocol 1

-

A single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template with homology arms flanking the desired insertion/modification.

-

FACS-capable flow cytometer (if using a fluorescent reporter for HDR)

Procedure:

-

Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1. Co-transfect the Cas9/sgRNA expression vector(s) along with the HDR donor template.

-

This compound Treatment: Immediately after transfection, add this compound to the culture medium to a final concentration of 15 µM.

-

Timed Removal of this compound: The timing of this compound removal is critical for HDR. It is recommended to test a time course of inhibition (e.g., 4, 8, 12, and 24 hours). After the desired inhibition period, wash out the inhibitor as described in Protocol 1, step 4.

-

Cell Culture and Analysis: Culture the cells for 48-72 hours.

-

Quantification of HDR: The method for quantifying HDR will depend on the nature of the edit.

-

Fluorescent Reporter: If a fluorescent protein is being knocked in, HDR efficiency can be quantified by flow cytometry.

-

Restriction Site Insertion/Deletion: If the edit introduces or removes a restriction site, RFLP analysis of the PCR product can be used.

-

Sequencing: For precise quantification of both HDR and indels at the target locus, NGS is the recommended method.

-

-

Analysis of Off-Target Events: As in Protocol 1, analyze predicted off-target sites by NGS to assess the impact of timed Cas9 inhibition on off-target mutations.

-

Visualizations

Mechanism of this compound Inhibition

Caption: Mechanism of this compound inhibition of SpCas9.

Experimental Workflow for Temporal Control of Gene Knockout

Caption: Workflow for temporally controlled gene knockout.

Concluding Remarks